molecular formula C13H20N2O B1600582 4-((1-Methylpiperidin-4-yl)methoxy)aniline CAS No. 902454-26-6

4-((1-Methylpiperidin-4-yl)methoxy)aniline

Cat. No.: B1600582
CAS No.: 902454-26-6
M. Wt: 220.31 g/mol
InChI Key: WZRKMUXDLMLRJV-UHFFFAOYSA-N
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Description

4-((1-Methylpiperidin-4-yl)methoxy)aniline is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitors

4-((1-Methylpiperidin-4-yl)methoxy)aniline derivatives have shown significant potential as inhibitors of Src kinase activity. Src kinase is a protein tyrosine kinase that plays a crucial role in cell signaling and cancer development. Research by Boschelli et al. (2001) revealed that specific analogs of this compound demonstrate potent inhibitory effects on Src kinase, indicating potential applications in cancer therapy (Boschelli et al., 2001).

Electrochromic Materials

Compounds structurally related to this compound have been studied for their electrochromic properties. Li et al. (2017) synthesized novel materials using derivatives of this compound, which demonstrated exceptional optical contrasts and coloration efficiencies, making them suitable for electrochromic applications, particularly in the near-infrared region (Li et al., 2017).

Antimicrobial Activity

Some derivatives of this compound have been investigated for their antimicrobial properties. Habib et al. (2013) synthesized novel quinazolinone derivatives using a similar chemical structure and evaluated their antimicrobial activity, suggesting the potential of these derivatives in developing new antimicrobial agents (Habib et al., 2013).

Synthesis and Characterization of Polymers

Compounds like this compound have been used in the synthesis and characterization of various polymers. Osowole (2011) conducted research on metal(II) thiophenyl Schiff base complexes using related compounds, contributing to the field of inorganic chemistry and materials science (Osowole, 2011).

Electronic and Steric Effects in Polyanilines

The effects of methyl and methoxy substitutions on poly(anilines) have been explored using derivatives of this compound. D'Aprano et al. (1993) studied the electronic and steric effects in various substituted anilines, providing valuable insights into the conductive properties and structural characteristics of these polymers (D'Aprano et al., 1993).

Properties

IUPAC Name

4-[(1-methylpiperidin-4-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-8-6-11(7-9-15)10-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRKMUXDLMLRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468673
Record name 4-[(1-Methylpiperidin-4-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902454-26-6
Record name 4-[(1-Methyl-4-piperidinyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902454-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methylpiperidin-4-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the same way as described for Compound 150, step 1, using 1-methyl-4-(4-nitro-phenoxymethyl)-piperidine (0.65 g, 2.6 mmol) in ethanol (40 mL) and palladium hydroxide (0.182 g, 0.26 mmol). Filtration over Celite 521 and evaporation gave a red oil that was purified by silica gel column chromatography eluting with DCM and a 80:20 mixture DCM:MeOH. The title compound was obtained as a white solid (0.402 g, 70%). 1H-NMR (400 MHz, CDCl3) δ (ppm) 1.30-1.51 (2H, m), 1.65-1.88 (3H, m), 1.89-2.09 (2H, t), 2.29 (3H, s), 2.90 (2H, d,), 3.45 (2H, br s), 3.73 (2H, d), 6.67 (2H, d), 6.75 (2H, d).
Name
Compound 150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.182 g
Type
catalyst
Reaction Step Four
Name
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of 1-methyl-4-(4-nitrophenoxymethyl)piperidine (24) (1.0 g, 4.0 mmol), MeOH (20 mL), and concentrated HCl (1 mL) was hydrogenated over Pd/C (10%, 100 mg) at 58 psi H2 for 1 h at room temperature. Then, the solid was removed by filtration through Celite, which was washed thoroughly with MeOH (200 mL), and the filtrate was concentrated in vacuo. The residue was dissolved in water (50 mL) and the resulting solution was adjusted to pH 10 with a saturated aqueous solution of NaHCO3 and 2 M NaOH. The mixture was extracted with CH2Cl2 (3×100 mL), dried (MgSO4), and the solvent was removed in vacuo. Purification by column chromatography (CH2Cl2/MeOH, 10:1, 2% NEt3) gave 25 (0.72 g, 82%) as a reddish brown solid. 1H NMR (300 MHz, CDCl3): δ=1.31-1.48 (m, 2 H, 3′-Hax, 5′-Hax), 1.66-1.89 (m, 3 H, 3′-Heq, 4′-H, 5′-Heq), 1.96 (dt, J=11.9, 2.3 Hz, 2 H, 2′-Hax, 6′-Hax), 2.28 (s, 3 H, NMe), 2.84-2.93 (m, 2 H, 2′-Heq, 6′-Heq), 3.41 (sbr, 2 H, NH2), 3.73 (d, J=6.4 Hz, 2 H, OCH2), 6.60-6.67 (m, 2 H, 3-H, 5-H), 6.70-6.76 (m, 2 H, 2-H, 6-H) ppm. —13C NMR (75.5 MHz, CDCl3): δ=29.1 (C-3′, C-5′), 35.3 (C-4′), 46.4 (NMe), 55.4 (C-2′, C-6′), 73.2 (OCH2), 115.4 (C-3, C-5), 116.3 (C-2, C-6), 139.8 (C-1), 152.2 (C-4) ppm. −MS (70 eV, EI): m/z (%)=220 (3) [M]+, 112 (100) [C7H14N]+. —C13H20N2O (220.31): calcd. C, 70.87; H, 9.15; found C, 70.50; H, 8.94.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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